molecular formula C7H5BrFI B2742376 5-Bromo-1-fluoro-2-iodo-3-methylbenzene CAS No. 1805553-01-8

5-Bromo-1-fluoro-2-iodo-3-methylbenzene

Cat. No.: B2742376
CAS No.: 1805553-01-8
M. Wt: 314.924
InChI Key: GXDXLDBULRQIFV-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-iodo-3-methylbenzene is an organic compound with the molecular formula C₇H₅BrFI. It is a halogenated derivative of methylbenzene (toluene) and is characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylbenzene (toluene) through electrophilic aromatic substitution reactions. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation of the methyl group may produce benzoic acid derivatives .

Scientific Research Applications

5-Bromo-1-fluoro-2-iodo-3-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene depends on the specific context in which it is usedThe halogen atoms can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-fluoro-2-iodo-3-methylbenzene is unique due to its specific combination of halogen atoms and the methyl group. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-1-fluoro-2-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXLDBULRQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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